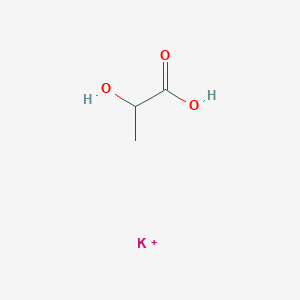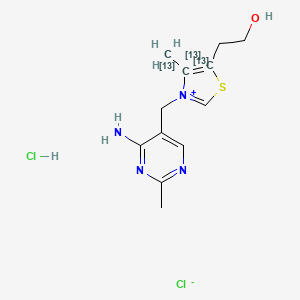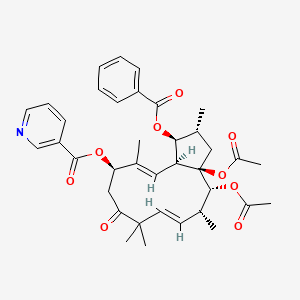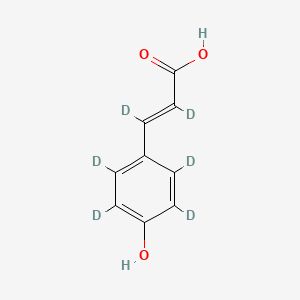
trans-p-Coumaric-d6 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Coumaric acid-d6, also known as trans-4-Hydroxycinnamic acid-d6, is a deuterium-labeled derivative of p-Coumaric acid. This compound is a stable isotope-labeled analog, which means that six hydrogen atoms in the molecule are replaced with deuterium atoms. p-Coumaric acid itself is a naturally occurring hydroxycinnamic acid found in various plants and is known for its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Coumaric acid-d6 typically involves the deuteration of p-Coumaric acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of p-Coumaric acid-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective deuteration. The product is then purified using techniques such as recrystallization or chromatography to obtain high-purity p-Coumaric acid-d6 .
Chemical Reactions Analysis
Types of Reactions
p-Coumaric acid-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
- p-Coumaric acid-d6 can be oxidized to form p-Coumaric acid-d6 quinone using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to p-Coumaric acid-d6 alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: p-Coumaric acid-d6 can undergo electrophilic substitution reactions, such as nitration or halogenation, to form various substituted derivatives .Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
- p-Coumaric acid-d6 quinone. p-Coumaric acid-d6 alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
p-Coumaric acid-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the metabolic pathways of p-Coumaric acid.
Biology: Employed in studies to investigate the antioxidant properties and biological activities of p-Coumaric acid.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of p-Coumaric acid.
Mechanism of Action
The mechanism of action of p-Coumaric acid-d6 is similar to that of p-Coumaric acid. It exerts its effects primarily through its antioxidant properties. The compound scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. It also inhibits the activity of enzymes involved in the production of ROS, such as xanthine oxidase and lipoxygenase .
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: Another hydroxycinnamic acid with similar antioxidant properties.
Ferulic acid: A hydroxycinnamic acid with additional methoxy groups, known for its strong antioxidant and anti-inflammatory properties.
Caffeic acid: A hydroxycinnamic acid with two hydroxyl groups, widely studied for its antioxidant and anti-cancer activities.
Uniqueness
p-Coumaric acid-d6 is unique due to its deuterium labeling, which makes it an invaluable tool in research. The presence of deuterium atoms enhances the stability and alters the pharmacokinetic properties of the compound, making it suitable for detailed metabolic and pharmacokinetic studies .
Properties
Molecular Formula |
C9H8O3 |
|---|---|
Molecular Weight |
170.19 g/mol |
IUPAC Name |
(E)-2,3-dideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+/i1D,2D,3D,4D,5D,6D |
InChI Key |
NGSWKAQJJWESNS-IMQXGSLKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C(=C(\[2H])/C(=O)O)/[2H])[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


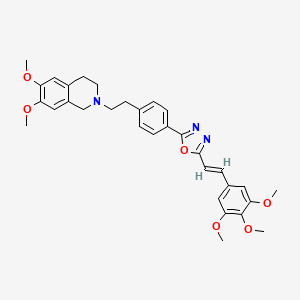

![2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394338.png)
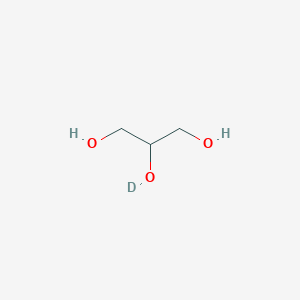
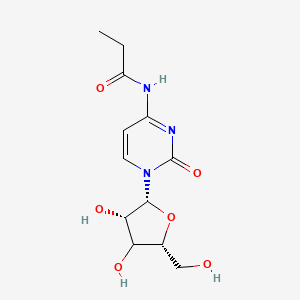
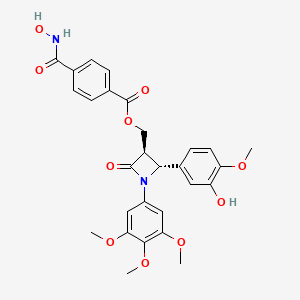
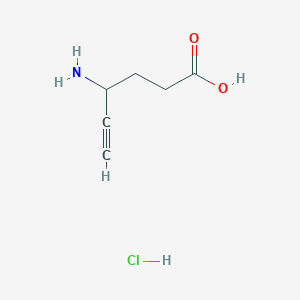

![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
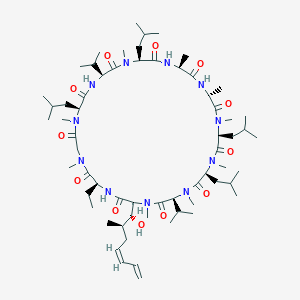
![5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B12394398.png)
